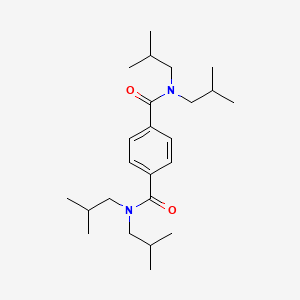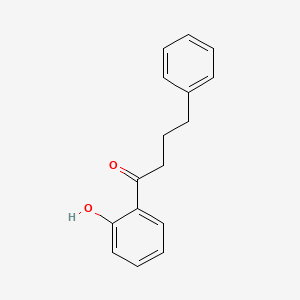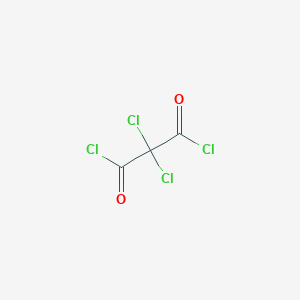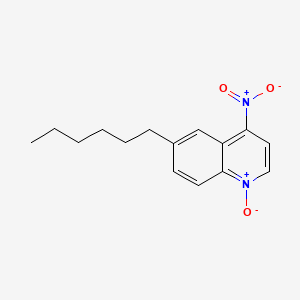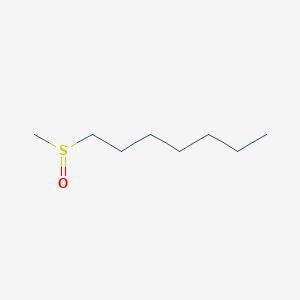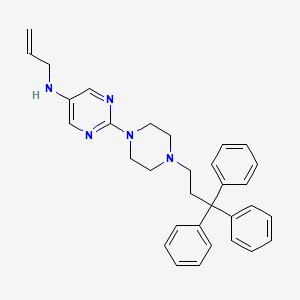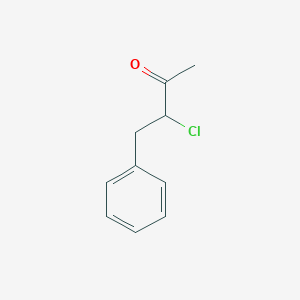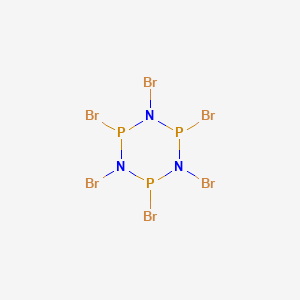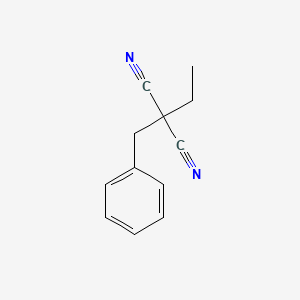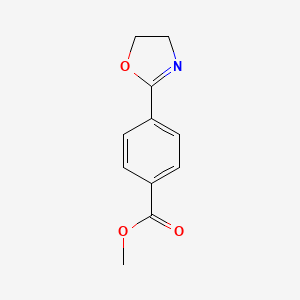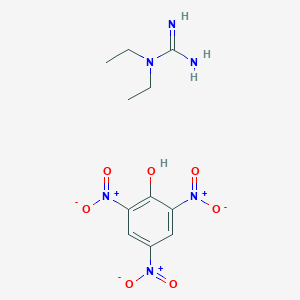![molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4](/img/structure/B14708195.png)
[(Z)-1-chloropropan-2-ylideneamino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
作用机制
The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.
Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
Uniqueness
[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
属性
CAS 编号 |
20953-14-4 |
|---|---|
分子式 |
C4H8ClN3S |
分子量 |
165.65 g/mol |
IUPAC 名称 |
[(Z)-1-chloropropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
InChI 键 |
AOTITIIVLMHZPE-CLTKARDFSA-N |
手性 SMILES |
C/C(=N/NC(=S)N)/CCl |
规范 SMILES |
CC(=NNC(=S)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


